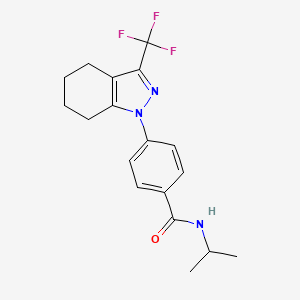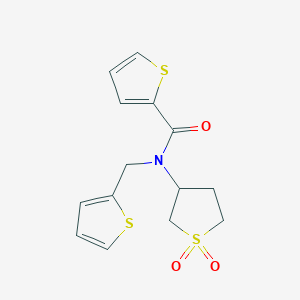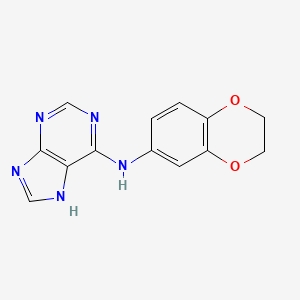
N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide is a synthetic organic compound characterized by its unique structural features, including an indazole ring and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indazole Core: Starting from a suitable precursor, such as 2-nitrobenzaldehyde, the indazole core is constructed through cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
N-Isopropylation:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in intermediates during synthesis, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound has shown potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agrochemicals: Potential use as a precursor in the synthesis of agrochemicals with improved efficacy and environmental profiles.
Polymers: Incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
作用機序
The mechanism by which N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide exerts its effects is largely dependent on its interaction with molecular targets. These targets may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors, modulating their activity and downstream signaling pathways.
Proteins: Interaction with proteins, affecting their structure and function.
類似化合物との比較
N-Isopropyl-4-(4,5,6,7-tetrahydro-indazol-1-yl)-benzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-Isopropyl-4-(3-chloro-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide: Substitution of the trifluoromethyl group with a chloro group, affecting reactivity and application.
Uniqueness: The presence of the trifluoromethyl group in N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide imparts unique electronic properties, enhancing its stability and reactivity. This makes it a valuable compound in the development of new materials and pharmaceuticals.
特性
分子式 |
C18H20F3N3O |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
N-propan-2-yl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide |
InChI |
InChI=1S/C18H20F3N3O/c1-11(2)22-17(25)12-7-9-13(10-8-12)24-15-6-4-3-5-14(15)16(23-24)18(19,20)21/h7-11H,3-6H2,1-2H3,(H,22,25) |
InChIキー |
RWTQYGUCVRJWLC-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12140496.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12140511.png)


![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12140534.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140540.png)
![4-{2-[4-Amino-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B12140547.png)
![(2Z)-6-(2-chlorobenzyl)-2-[4-(diethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12140551.png)
![N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B12140554.png)
![1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-meth yl(2-furyl))carbonyl]-3-pyrrolin-2-one](/img/structure/B12140561.png)
![3-[(3-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12140566.png)
![2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140573.png)
![6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12140581.png)

